tert-Butyl 3-(pyrrolidino)but-2-enoate
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Overview
Description
tert-Butyl 3-(pyrrolidino)but-2-enoate, also known as (E)-3-pyrrolidin-1-yl-but-2-enoic acid tert-butyl ester, is an organic compound with the molecular formula C12H21NO2 and a molecular weight of 211.3 g/mol . This compound is characterized by the presence of a pyrrolidine ring and a tert-butyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(pyrrolidino)but-2-enoate typically involves the reaction of 3-pyrrolidin-1-yl-but-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for purification and quality control ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(pyrrolidino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
tert-Butyl 3-(pyrrolidino)but-2-enoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(pyrrolidino)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl but-3-enoate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness
tert-Butyl 3-(pyrrolidino)but-2-enoate is unique due to its combination of a pyrrolidine ring and a tert-butyl ester group, which provides distinct reactivity and versatility in synthetic applications. The presence of the pyrrolidine ring enhances its potential for biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (E)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C12H21NO2/c1-10(13-7-5-6-8-13)9-11(14)15-12(2,3)4/h9H,5-8H2,1-4H3/b10-9+ |
InChI Key |
LERKQTXQLNJLEL-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C(=O)OC(C)(C)C)/N1CCCC1 |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C)N1CCCC1 |
Origin of Product |
United States |
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